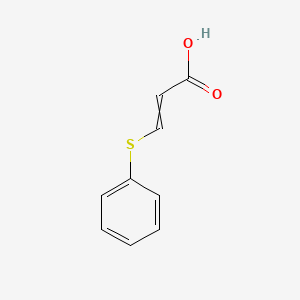

3-(Phenylthio)acrylic acid

Description

Overview of α,β-Unsaturated Carboxylic Acids in Synthetic Chemistry

α,β-Unsaturated carboxylic acids are a pivotal class of compounds in organic synthesis, serving as valuable precursors for a wide array of more complex molecules. rsc.orgrsc.org Their reactivity is defined by the presence of a conjugated system, which includes a carbon-carbon double bond and a carbonyl group. This arrangement allows for various chemical transformations, including addition reactions at the double bond and reactions at the carboxylic acid group. bohrium.com

These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. bohrium.comresearchgate.net Methodologies for their synthesis are continually being developed, with a focus on efficiency and stereoselectivity. rsc.orgresearchgate.net For instance, catalytic methods like carbonylation reactions provide an atom-efficient route to these valuable products. rsc.orgrsc.org

Significance of Sulfur-Containing Organic Compounds

Organosulfur compounds, which are organic molecules containing sulfur, play a crucial role in both nature and chemical synthesis. wikipedia.orgbritannica.com In the biological realm, sulfur is essential for life, being a component of the amino acids cysteine and methionine, as well as antibiotics like penicillin. wikipedia.org In industrial and pharmaceutical chemistry, sulfur-containing functional groups are found in a significant portion of approved drugs and are instrumental in the development of new therapeutic agents. tandfonline.com

The versatility of organosulfur compounds stems from the various oxidation states sulfur can adopt, leading to a diverse range of functional groups such as thioethers, sulfoxides, and sulfones. britannica.comtandfonline.com These groups can influence the physical and biological properties of a molecule and are often used as key intermediates in the synthesis of complex organic structures. thermofisher.comacs.org

Historical Perspective of 3-(Phenylthio)acrylic Acid Research

While a detailed historical timeline of this compound research is not extensively documented in single comprehensive reviews, its development is intrinsically linked to the broader advancements in the synthesis and application of organosulfur compounds and α,β-unsaturated carboxylic acids. Early research likely focused on fundamental synthesis methods, such as the reaction of thiophenol with propiolic acid or its derivatives. lookchem.com Over time, as the importance of sulfur-containing compounds in medicinal chemistry and materials science grew, so did the interest in functionalized molecules like this compound. More recent research has explored its use in the synthesis of heterocyclic compounds and other complex molecular architectures. orgsyn.org For instance, derivatives of this compound have been utilized in the synthesis of thiophenes. orgsyn.org

Isomeric Considerations: Cis and Trans Forms of this compound

Due to the presence of the carbon-carbon double bond, this compound can exist as two geometric isomers: cis (or Z) and trans (or E). scbt.comsigmaaldrich.com In the cis isomer, the phenylthio group and the carboxylic acid group are on the same side of the double bond, while in the trans isomer, they are on opposite sides. The stereochemistry of the double bond can significantly influence the compound's physical properties and reactivity.

Commercially, this compound is often available as a mixture of cis and trans isomers. scbt.comsigmaaldrich.comchemical-suppliers.eu The separation and selective synthesis of each isomer are important aspects of its chemistry, as different isomers can lead to different products in subsequent reactions. For example, the conversion between cis and trans isomers of similar phenyl acrylic acid derivatives can sometimes be achieved under specific conditions, such as exposure to sunlight in the presence of a catalyst. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H8O2S | lookchem.comsigmaaldrich.comchemical-suppliers.eunih.govsigmaaldrich.comncats.io |

| Molecular Weight | 180.22 g/mol | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | White to beige solid | |

| Melting Point | 102-106 °C (lit.) | sigmaaldrich.comchemical-suppliers.eusigmaaldrich.com |

| Boiling Point | 329.4°C at 760 mmHg | chemical-suppliers.eu |

| Flash Point | 153°C | chemical-suppliers.eu |

| Density | 1.27 g/cm³ | chemical-suppliers.eu |

| CAS Number | 63413-91-2 (mixture of cis and trans) | scbt.comsigmaaldrich.comchemical-suppliers.eu |

| 706-01-4 | lookchem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O2S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

3-phenylsulfanylprop-2-enoic acid |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-7H,(H,10,11) |

InChI Key |

QCLSYKCZWZYPIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylthio Acrylic Acid and Its Precursors

Direct Synthesis Approaches

Direct synthetic routes to 3-(phenylthio)acrylic acid typically involve the formation of the carbon-sulfur bond as a key step, starting from readily available precursors like thiophenol and derivatives of acrylic or propiolic acid.

Reactions Involving Thiophenol and Acrylic Acid Derivatives

One of the most straightforward methods for the synthesis of this compound is the conjugate addition of thiophenol to an acrylic acid derivative. This reaction, a classic example of a thio-Michael addition, capitalizes on the nucleophilicity of the sulfur atom in thiophenol and the electrophilic nature of the β-carbon in the α,β-unsaturated carbonyl system.

The reaction between thiophenol and acrylic acid itself can directly yield 3-(phenylthio)propanoic acid, which would then require a subsequent dehydrogenation step to introduce the double bond. A more direct approach involves the reaction of thiophenol with propiolic acid. In this case, the addition of the thiol across the carbon-carbon triple bond leads directly to the formation of this compound. The stereochemistry of the resulting double bond (E or Z isomer) can often be influenced by the reaction conditions.

A related reaction has been reported involving 2-aminothiophenol (B119425) and acrylic acid, which results in the formation of N-[2-(carboxyethylthio)phenyl]-β-alanine, among other products. pu-toyama.ac.jp This highlights the reactivity of the thiol group towards the acrylic acid system, even in the presence of other nucleophilic groups.

The reaction between thiophenol and ethyl acrylate (B77674) serves as a model for the formation of the corresponding ester precursor, ethyl 3-(phenylthio)propanoate. This reaction can be catalyzed by various agents, including acidic, basic, and neutral alumina, as well as polymeric resins like Amberlyst® A21, often proceeding efficiently under solvent-free conditions.

Michael Addition Strategies for Precursor Formation

The Michael addition, or conjugate addition, is a cornerstone in the formation of precursors to this compound. This reaction involves the addition of a nucleophile, in this case, a thiolate, to an α,β-unsaturated carbonyl compound. The reaction of thiophenol with ethyl propiolate is a prime example of a thio-Michael addition that directly furnishes a precursor to the target molecule. This reaction is known to be influenced by the choice of solvent, with polar solvents like methanol (B129727), acetonitrile, and water significantly accelerating the reaction rate and improving yields. beilstein-journals.orgbldpharm.com For instance, the uncatalyzed addition of thiophenol to ethyl propiolate in water can approach quantitative yields in a matter of minutes. beilstein-journals.orgbldpharm.com

The general mechanism involves the attack of the thiophenolate anion on the β-carbon of the activated alkyne, leading to the formation of a vinyl anion intermediate, which is then protonated to give the final product. The reaction can be catalyzed by bases, which facilitate the formation of the more nucleophilic thiolate anion.

Table 1: Solvent Effects on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate

| Solvent | Reaction Time | Yield (%) |

| Water | 5 min | 98 |

| Methanol | 30 min | >80 |

| Acetonitrile | 30 min | >80 |

| Dimethylformamide | 30 min | >80 |

| Toluene | Slower | Lower Conversion |

| n-Hexane | Slower | Lower Conversion |

Data compiled from studies on the effect of solvent polarity on thio-Michael additions. beilstein-journals.orgbldpharm.com

Indirect Synthesis Pathways

Indirect routes to this compound involve the synthesis of a more complex intermediate that can be subsequently converted to the desired product. These pathways may offer advantages in terms of controlling stereochemistry or accessing a wider range of substituted analogues.

Preparation from Related Thioacetic Acid Morpholides

An indirect pathway to acrylic acid derivatives involves the use of phenylthioacetic acid morpholide as a starting material. orgsyn.org This compound can be prepared via the Willgerodt-Kindler reaction of acetophenone (B1666503) with morpholine (B109124) and sulfur. orgsyn.org The resulting phenylthioacetic acid morpholide can then undergo a condensation reaction with triethyl orthoformate and morpholine to yield 3-morpholino-2-phenylthioacrylic acid morpholide. orgsyn.org While this procedure yields a more complex derivative, the underlying acrylamide (B121943) structure is formed. Subsequent hydrolysis of the morpholide groups could potentially provide a route to this compound, although this final conversion is not explicitly detailed in the provided source. This multi-step approach demonstrates the construction of the core acrylic acid skeleton from a thioacetic acid precursor.

Synthesis through Elimination Reactions

Elimination reactions provide a powerful tool for the introduction of carbon-carbon double bonds and can be envisioned as a viable strategy for the synthesis of this compound. A plausible approach would involve the dehydration of a 3-hydroxy-3-(phenylthio)propanoic acid precursor. While the synthesis of this specific precursor is not detailed, the dehydration of 3-hydroxypropionic acid to acrylic acid is a well-established industrial process. google.comwipo.intresearchgate.net This transformation is typically carried out in the vapor phase over a solid catalyst at elevated temperatures. google.comwipo.int By analogy, a similar dehydration of 3-hydroxy-3-(phenylthio)propanoic acid would be expected to yield this compound.

Another potential elimination pathway could involve the dehydrohalogenation of a 3-halo-3-(phenylthio)propanoic acid. The introduction of a halogen at the 3-position would activate the molecule for elimination under basic conditions to form the desired α,β-unsaturated acid.

Catalytic Systems in the Synthesis of this compound Analogues

The use of transition metal catalysts offers efficient and selective methods for the synthesis of acrylic acid derivatives and their analogues. While specific catalytic systems for the direct synthesis of this compound are not extensively reported, related catalytic reactions provide a strong basis for potential applications in this area.

Palladium-based catalysts are widely used in C-C bond-forming reactions. For instance, palladium-catalyzed hydroesterification of α-aryl acrylic acids has been developed to produce chiral substituted succinates. orgsyn.orgwipo.int Furthermore, palladium catalysts have been employed in the synthesis of acrylic acid and its esters from alkyl lactates via a hydroesterification and subsequent pyrolysis sequence. researchgate.net These examples highlight the utility of palladium in activating and transforming molecules containing the acrylic acid motif.

Nickel-catalyzed systems have also been explored for the synthesis of acrylic acid derivatives from carbon dioxide and ethylene. This approach is of significant interest from a green chemistry perspective, as it utilizes readily available and renewable feedstocks.

Rhodium catalysts have been shown to be effective in the amination of allylic trichloroacetimidates, demonstrating their ability to catalyze reactions at allylic positions. While not a direct synthesis of the target molecule, this reactivity suggests that rhodium complexes could potentially be adapted for other functionalizations of acrylic acid precursors.

The application of these transition metal catalytic systems to the synthesis of this compound and its analogues could offer several advantages, including milder reaction conditions, higher yields, and greater control over selectivity compared to traditional stoichiometric methods. For example, a palladium-catalyzed coupling reaction between a thiophenol derivative and a suitable 3-haloacrylic acid derivative could provide a direct route to the target compound.

Table 2: Overview of Potentially Applicable Catalytic Systems

| Catalyst System | Reaction Type | Potential Application for this compound Synthesis |

| Palladium-based | Hydroesterification, Carbonylation | Synthesis of precursors or analogues from other acrylic acid derivatives. |

| Nickel-based | Carboxylation of Alkenes | Direct synthesis from ethylene, CO2, and a sulfur source. |

| Rhodium-based | Allylic Functionalization | Functionalization of acrylic acid precursors. |

Application of Iodine-Catalyzed Reactions

Molecular iodine has emerged as an effective and versatile catalyst for a variety of organic transformations, including the formation of carbon-sulfur bonds. Its utility is demonstrated in the synthesis of complex molecules containing the phenylthio moiety, which is central to the structure of this compound.

A notable application of iodine catalysis is in the three-component domino reaction for synthesizing 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives. rsc.orgscribd.com This reaction involves γ-butyrolactam (2-pyrrolidinone), an aromatic aldehyde, and a substituted thiophenol, catalyzed by elemental iodine. rsc.org The protocol is valued for its efficiency, offering excellent yields, shorter reaction times, and a convenient work-up process. rsc.orgscribd.com In optimizing this reaction, molecular iodine was found to be superior to other Lewis acids like ZnCl₂, AlCl₃, and HgCl₂, which did not promote the reaction effectively. scribd.com

Another relevant example is the iodine-catalyzed synthesis of 3-arylthioindoles. nih.gov In this process, a mixture of 1-aryltriazene, carbon disulfide (CS₂), and an indole (B1671886) is treated with a catalytic amount of molecular iodine. The reaction proceeds efficiently at elevated temperatures, yielding the desired 3-(phenylthio)-1H-indole in good yields. nih.gov The study demonstrated that catalyst loading and temperature are key parameters for maximizing product yield. nih.gov These examples underscore the potential of iodine catalysis for the formation of the phenylthio group linkage, a critical step in synthesizing precursors for or the final structure of this compound.

Table 1: Examples of Iodine-Catalyzed Synthesis of Phenylthio Compounds

| Product | Reactants | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|---|

| 1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one | γ-butyrolactam, Benzaldehyde, Thiophenol | I₂ (15 mol%) | Reflux | 95% | rsc.orgscribd.com |

| 3-(Phenylthio)-1H-indole | 1-Phenyl-3,3-dimethyltriazene, CS₂, Indole | I₂ (20 mol%) | 70 °C, 8h | 86% | nih.gov |

Role of Tetrabutylammonium Fluoride (B91410) (TBAF) in Synthetic Routes

Tetrabutylammonium fluoride (TBAF) is a widely used reagent in organic synthesis, primarily known as a source of the fluoride ion. It serves multiple roles, including as a catalyst, a base, and a desilylation agent, often enabling reactions to proceed under mild conditions. organic-chemistry.orgnih.gov

TBAF's catalytic activity is evident in the addition of trialkylsilylalkynes to aldehydes and ketones, which produces propargylic alcohols. organic-chemistry.org This process is valuable as it tolerates a wide range of functional groups and avoids the need for strong bases or metal catalysts. organic-chemistry.org The mechanism involves TBAF activating the silyl (B83357) group of the alkyne, generating an acetylide ion that then performs a nucleophilic attack on the carbonyl group. organic-chemistry.org

In syntheses more directly related to precursors of this compound, TBAF has been utilized in the electrochemical fluorination of methyl(phenylthio)acetate. nih.govnih.gov In this application, TBAF serves as the fluoride source. nih.gov The study found that the efficiency of the fluorination is highly dependent on the concentration of TBAF and, crucially, on the ratio of TBAF to triflic acid, which is added to facilitate the reaction. nih.govnih.gov This demonstrates TBAF's role in modifying organosulfur compounds that are structurally similar to this compound. The mild conditions and efficiency associated with TBAF-mediated reactions make it an attractive option for complex synthetic routes. nih.gov

Table 2: Effect of TBAF Concentration on Electrochemical Fluorination of Methyl(phenylthio)acetate

| TBAF Concentration (mM) | Triflic Acid/TBAF Ratio | Precursor Conversion (%) | Product Yield (%) | Source |

|---|---|---|---|---|

| 154 | 0.68 | 55 ± 3 | 44 ± 3 | nih.gov |

| 77 | 0.68 | 52 ± 2 | 39 ± 2 | nih.gov |

| 38 | 0.68 | 45 ± 2 | 31 ± 2 | nih.gov |

| 10 | 0.68 | 21 ± 1 | 12 ± 1 | nih.gov |

Montmorillonite K-10 Clay Catalysis in Related Systems

Montmorillonite K-10, a type of clay, has gained prominence as an efficient, heterogeneous, and environmentally friendly catalyst in organic synthesis. jocpr.commdpi.com These clays (B1170129) are layered silicates that possess both Brønsted and Lewis acidic sites, making them versatile catalysts for a wide array of organic reactions. jocpr.commdpi.com Key advantages of using Montmorillonite K-10 include its low cost, non-corrosive nature, ease of handling, high surface area (approx. 250 m²/g), and recyclability. jocpr.combeilstein-archives.orgresearchgate.net

The catalytic utility of Montmorillonite K-10 is demonstrated in the one-pot, multicomponent synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines. beilstein-archives.org This reaction involves the condensation of aldehydes, malononitrile, and thiophenol. beilstein-archives.org The clay catalyst effectively facilitates the initial condensation, subsequent Michael addition of thiophenol, and the final intramolecular cyclization. beilstein-archives.org This methodology highlights the catalyst's ability to promote reactions involving thiophenol, a key precursor for this compound, under mild conditions. beilstein-archives.org The catalyst can be recovered and reused multiple times with only a marginal decrease in yield, underscoring its stability and economic feasibility. beilstein-archives.org

Table 3: Key Advantages of Montmorillonite K-10 Clay as a Catalyst

| Feature | Description | Source |

|---|---|---|

| Eco-Friendly | Non-toxic, non-corrosive, and reduces hazardous waste. | jocpr.commdpi.com |

| Heterogeneous Nature | Easily separated from the reaction mixture by simple filtration. | mdpi.com |

| Reusability | Can be recovered and reused for several cycles without significant loss of activity. | beilstein-archives.orgrsc.org |

| Acidic Sites | Contains both Brønsted and Lewis acid sites, allowing it to catalyze a wide range of reactions. | mdpi.com |

| High Surface Area | Provides numerous active sites for catalysis. | jocpr.comresearchgate.net |

| Economic Feasibility | Low cost and widely available. | beilstein-archives.org |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can be approached through several strategies that align with these principles.

A primary consideration is the use of catalysts to replace stoichiometric reagents. The application of iodine, TBAF, and Montmorillonite K-10 clay, as discussed previously, are prime examples. Catalytic amounts of iodine can drive reactions that might otherwise require harsher conditions or less atom-economical reagents. rsc.org Similarly, TBAF can catalyze reactions under mild, room-temperature conditions, reducing energy consumption. organic-chemistry.orgrsc.org

Furthermore, research into the synthesis of acrylic acid, the backbone of the target molecule, is increasingly focused on using bio-based feedstocks like glycerol, lactic acid, and 3-hydroxypropionic acid. researchgate.net Developing routes from such renewable resources, as opposed to traditional fossil-fuel-based methods, represents a significant step toward sustainability in chemical manufacturing. researchgate.netmaastrichtuniversity.nl The selective oxidation of biomass-derived aldehydes to carboxylic acids using green oxidants like hydrogen peroxide is an active area of research that could be applied to create more sustainable pathways for acrylic acid derivatives. maastrichtuniversity.nl

Chemical Reactivity and Transformation of 3 Phenylthio Acrylic Acid

Redox Chemistry of the Phenylthio Moiety

The sulfur atom in the phenylthio group of 3-(phenylthio)acrylic acid is susceptible to redox reactions, typical of thioethers. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, or it can undergo reductive cleavage.

The oxidation of the sulfide (B99878) group in this compound is a fundamental transformation that leads to the formation of 3-(phenylsulfinyl)acrylic acid (the sulfoxide) and subsequently to 3-(phenylsulfonyl)acrylic acid (the sulfone). This process increases the oxidation state of the sulfur atom and significantly alters the electronic properties and reactivity of the molecule.

The oxidation of sulfides is a well-established reaction in organic chemistry, and numerous reagents can be employed to achieve this transformation with high selectivity. mdpi.com The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.org Common oxidizing agents include hydrogen peroxide (H₂O₂), peracids (like m-CPBA), and sodium periodate (B1199274) (NaIO₄). researchgate.net

Controlled oxidation to the sulfoxide requires milder conditions or a stoichiometric amount of the oxidant. For instance, using one equivalent of an oxidizing agent at low temperatures typically favors the formation of the sulfoxide. In contrast, the synthesis of the sulfone generally requires stronger oxidizing agents, an excess of the oxidant, or higher reaction temperatures to ensure complete oxidation of the sulfide. mdpi.comorganic-chemistry.org The mechanism of oxidation by peroxides is believed to involve a one-step oxygen-transfer process where the sulfur atom performs an electrophilic attack on an oxygen atom of the peroxide. researchgate.net

Below is a table summarizing common laboratory reagents used for the selective oxidation of sulfides.

| Oxidizing Agent | Target Product | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) with catalyst (e.g., SeO₂, W, Mo) | Sulfoxide or Sulfone | Selectivity depends on the catalyst and stoichiometry. Sulfones are formed with catalysts like niobium carbide, while sulfoxides are favored with tantalum carbide. mdpi.comorganic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | ~1 equivalent for sulfoxide; >2 equivalents for sulfone. Typically run at low temperatures (e.g., 0 °C) in a chlorinated solvent like CH₂Cl₂. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Highly selective for converting sulfides to sulfoxides without significant over-oxidation. Often performed in a mixed solvent system like methanol (B129727)/water. |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically oxidizes sulfides directly to sulfones. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | A versatile oxidant where stoichiometry and temperature control the outcome. Often used in a buffered aqueous/organic solvent system. |

The phenylthio group can undergo reductive cleavage, a reaction that breaks the carbon-sulfur bond. This transformation is a powerful tool in organic synthesis for removing the sulfur moiety after it has served its synthetic purpose. tandfonline.com The reductive cleavage of the C–S bond in aryl thioethers can be achieved using various methods, including dissolving metal reductions, catalytic hydrogenation, and treatment with aromatic radical-anions. tandfonline.comchemrxiv.org

One of the most effective methods for cleaving the phenylthio group is through the use of aromatic radical-anions, such as lithium naphthalenide or sodium naphthalenide. tandfonline.com This method, known as reductive lithiation, is particularly powerful as it generates organolithium compounds which can be trapped by electrophiles. The reaction proceeds under mild conditions and is based on the transfer of an electron from the radical-anion to the thioether. tandfonline.com

Electrochemical methods have also been developed for the reductive cleavage of C(sp³)–S bonds in aryl alkyl thioethers. chemrxiv.org These methods use an electric current to drive the reduction, offering a reagent-free alternative for desulfurization. Mechanistic studies suggest that these reactions proceed through the formation of radical intermediates upon single electron reduction. chemrxiv.org While the double bond in this compound adds complexity, these methods highlight potential pathways for the reductive transformation of its phenylthio group.

Decarboxylation Pathways of Acrylic Acid Derivatives

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For α,β-unsaturated carboxylic acids like this compound, this transformation typically requires energy input in the form of heat or catalysis. The decarboxylation of cinnamic acids, which are structurally analogous to this compound, has been studied extensively. researchgate.netrsc.org

These reactions can be promoted by transition metal catalysts or can occur under microbial action. nih.govtandfonline.com For example, ruthenium "sawhorse" complexes have been shown to effectively catalyze the decarboxylation of various substituted trans-cinnamic acids to produce styrene (B11656) analogues. tandfonline.com The mechanism for such catalytic processes can be complex, often involving the coordination of the carboxylic acid to the metal center, followed by the extrusion of CO₂.

Microorganisms, particularly certain strains of lactic acid bacteria, possess enzymes capable of decarboxylating substituted cinnamic acids. nih.gov This biotransformation is a key step in the metabolism of these compounds in nature. While specific studies on the decarboxylation of this compound are not prevalent, the established reactivity of similar acrylic acid derivatives suggests that it could undergo decarboxylation under appropriate thermal, catalytic, or enzymatic conditions to potentially yield phenyl vinyl sulfide.

Mechanistic Investigations of this compound Transformations

The mechanisms underlying the transformations of this compound are inferred from studies on related compounds.

Oxidation Mechanism : The oxidation of sulfides to sulfoxides and sulfones by peroxides is generally understood to occur via a direct oxygen atom transfer from the oxidant to the sulfur atom. researchgate.net The nucleophilic sulfur atom attacks one of the electrophilic oxygen atoms of the peroxide, leading to the formation of the S=O bond and cleavage of the O-O bond in a single step. Further oxidation to the sulfone follows a similar pathway. researchgate.net

Reductive Cleavage Mechanism : The reductive cleavage of the phenylthio group by aromatic radical-anions is proposed to initiate with a single-electron transfer (SET) from the radical-anion to the thioether. This forms a radical anion intermediate which then fragments, cleaving the C–S bond to yield a carbanion and a thiophenolate anion. tandfonline.com

Decarboxylation Mechanism : For metal-catalyzed decarboxylation of cinnamic acid derivatives, the mechanism often involves the formation of a metal carboxylate. nih.gov In the case of ruthenium sawhorse catalysts, the reaction is thought to proceed without the need for co-reagents, with the catalyst facilitating the removal of CO₂. tandfonline.com Lewis base catalysis is another proposed mechanism where a base can facilitate the decarboxylation process. researchgate.net Mechanistic studies on the rhodium-catalyzed decarboxylative coupling of acrylic acids with other molecules have identified key rhodacyclic intermediates, clarifying that C–N bond formation can precede the decarboxylation step.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the precise chemical environment of atomic nuclei, offering deep insights into the connectivity and stereochemistry of a molecule. For 3-(Phenylthio)acrylic acid, various NMR techniques are employed to analyze its proton and carbon framework, as well as derivatives.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, type, and spatial arrangement of protons in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment, and the coupling constants (J) between adjacent protons reveal their stereochemical relationship.

The key protons in this compound are the two vinylic protons on the acrylic acid backbone and the five protons of the phenyl ring. The stereochemistry of the double bond, whether it is in the E (trans) or Z (cis) configuration, has a significant impact on the ¹H NMR spectrum, particularly on the coupling constant between the two vinylic protons.

For the E-isomer, the two vinylic protons are on opposite sides of the double bond, resulting in a larger coupling constant, typically in the range of 12-18 Hz. In contrast, the Z-isomer, with the protons on the same side, exhibits a smaller coupling constant, generally between 6-12 Hz.

The protons of the phenyl group attached to the sulfur atom typically appear as a multiplet in the aromatic region of the spectrum, usually between δ 7.2 and 7.6 ppm. The exact chemical shifts can be influenced by the substitution pattern on the ring. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration and solvent-dependent.

| Proton | Expected Chemical Shift (δ, ppm) - E-isomer | Expected Chemical Shift (δ, ppm) - Z-isomer | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| Vinylic H (α to COOH) | ~ 6.0 - 6.5 | ~ 5.8 - 6.2 | d | Jtrans ≈ 15 Hz, Jcis ≈ 10 Hz |

| Vinylic H (β to COOH) | ~ 7.5 - 8.0 | ~ 6.9 - 7.3 | d | Jtrans ≈ 15 Hz, Jcis ≈ 10 Hz |

| Phenyl H | ~ 7.2 - 7.6 | ~ 7.2 - 7.6 | m | - |

| Carboxylic Acid H | > 10 | > 10 | br s | - |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.

The spectrum will typically show signals for the carbonyl carbon of the carboxylic acid, the two vinylic carbons, and the carbons of the phenyl ring. The carbonyl carbon is the most deshielded and appears at the lowest field (highest ppm value). The chemical shifts of the vinylic carbons are also characteristic and can be influenced by the stereochemistry of the double bond. The phenyl ring will show four distinct signals due to symmetry: one for the ipso-carbon attached to the sulfur, two for the ortho- and meta-carbons, and one for the para-carbon.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (COOH) | 165 - 175 |

| Vinylic (α to COOH) | 125 - 135 |

| Vinylic (β to COOH) | 135 - 145 |

| Phenyl (ipso-C) | 130 - 140 |

| Phenyl (ortho-C) | 125 - 135 |

| Phenyl (meta-C) | 128 - 130 |

| Phenyl (para-C) | 125 - 130 |

When this compound is converted into a phosphonium (B103445) salt derivative, for instance, through reaction with a phosphine, Phosphorus-31 NMR (³¹P NMR) spectroscopy becomes a valuable analytical tool. This technique is highly specific for the phosphorus nucleus and provides information about its chemical environment.

The chemical shift of the phosphorus atom in a phosphonium salt is typically observed in a downfield region of the ³¹P NMR spectrum, generally between +20 and +40 ppm relative to a phosphoric acid standard. The exact chemical shift will depend on the nature of the substituents attached to the phosphorus atom. This technique is particularly useful for confirming the successful formation of the phosphonium salt and for monitoring reactions involving these derivatives.

Two-dimensional (2D) NMR techniques are powerful methods for establishing the connectivity between atoms in a molecule. For a molecule like this compound, several 2D NMR experiments can be employed to confirm its structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this compound, a cross-peak between the two vinylic protons would be observed, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively assign the signals of the vinylic and phenyl protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbon of the phenyl ring. For example, the vinylic proton alpha to the carbonyl group would show a correlation to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups.

The most prominent features in the IR spectrum will be the absorptions from the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band typically between 1680 and 1720 cm⁻¹.

Other key absorptions include the C=C stretching of the acrylic double bond, which will appear around 1620-1640 cm⁻¹, and the C-S stretching of the thioether linkage, which is generally a weaker band found in the 600-800 cm⁻¹ region. The aromatic phenyl ring will show C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Thioether | C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C₉H₈O₂S), the molecular weight is 180.22 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 180. The fragmentation pattern of this compound would be influenced by the presence of the carboxylic acid and phenylthio groups.

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) to give an [M-17]⁺ peak at m/z 163, and the loss of a carboxyl group (•COOH, 45 Da) to give an [M-45]⁺ peak at m/z 135. The latter fragment, the phenylvinylthio cation, would be relatively stable.

The phenylthio group can also direct fragmentation. Cleavage of the C-S bond can lead to the formation of a benzenethiol (B1682325) radical cation (C₆H₅S⁺˙) at m/z 109. Further fragmentation of the phenyl ring could also be observed.

| m/z | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 180 | [C₉H₈O₂S]⁺˙ (Molecular Ion) | - |

| 163 | [M - OH]⁺ | •OH (17 Da) |

| 135 | [M - COOH]⁺ | •COOH (45 Da) |

| 109 | [C₆H₅S]⁺ | •C₃H₃O₂ (71 Da) |

| 77 | [C₆H₅]⁺ | •C₃H₃O₂S (103 Da) |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure of this compound in its free, unbound state is not publicly available, its solid-state conformation has been determined through X-ray crystallography when in complex with Mycobacterium tuberculosis malate (B86768) synthase (PDB ID: 5CBJ). This provides valuable insight into the molecule's three-dimensional arrangement.

In the protein-bound state, the this compound molecule adopts a specific conformation within the enzyme's active site. The acrylic acid moiety and the phenylthio group are positioned to interact with key amino acid residues. Analysis of the crystal structure reveals the bond lengths, bond angles, and dihedral angles that define its geometry. The phenyl ring and the acrylic acid group are not coplanar, adopting a twisted conformation to fit within the binding pocket. This structural information is crucial for understanding its inhibitory activity on the enzyme.

Table 1: Crystallographic Data for this compound in complex with Mycobacterium tuberculosis malate synthase.

| Parameter | Value |

| PDB ID | 5CBJ |

| Resolution | 2.00 Å |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (Å) | a=70.03, b=121.19, c=102.32 |

| Unit Cell Angles (°) | α=90, β=108.97, γ=90 |

Data obtained from the Protein Data Bank entry 5CBJ.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies (if applicable to chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) signals. These spectroscopic techniques are exclusively used to study chiral molecules, as they measure the differential absorption of left and right circularly polarized light.

A comprehensive search of scientific literature reveals no published studies on the VCD or ECD analysis of chiral derivatives of this compound. While the synthesis of chiral derivatives is conceivable, for instance, by introducing a chiral center into the phenyl ring or through stereoselective synthesis leading to chiral atropisomers, no such compounds and their subsequent chiroptical analyses have been reported. Therefore, there is no available data on the VCD or ECD spectra, or their application in determining the absolute configuration of any chiral derivatives of this compound.

Theoretical and Computational Studies of 3 Phenylthio Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(Phenylthio)acrylic acid. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like this compound, which contains sulfur and extensive π-conjugation, DFT methods are particularly effective.

Researchers typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311+G(d,p) to optimize the molecular geometry and calculate electronic properties. mdpi.comresearchgate.net These calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The distribution of these frontier orbitals is also revealing. In this compound, the HOMO is expected to be localized primarily along the phenylthio moiety and the acrylic double bond, reflecting the areas of highest electron density. Conversely, the LUMO is typically centered on the acrylic acid portion, particularly the carbon-carbon double bond and the carbonyl group, indicating the most electrophilic sites. Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the charge distribution, highlighting the electron-rich (negative potential) regions, such as the carboxylic oxygen and sulfur atoms, and electron-poor (positive potential) regions.

Table 1: Illustrative Electronic Properties of trans-3-(Phenylthio)acrylic Acid Calculated by DFT (Note: These are representative values based on calculations of similar molecules.)

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are another class of quantum calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) theory provide a foundational understanding of the electronic structure, though they often require corrections for electron correlation.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but at a significantly greater computational expense. These methods are valuable for benchmarking results obtained from DFT and for systems where DFT may not be as reliable. For a molecule of this size, MP2 calculations with an appropriate basis set can provide highly accurate geometric parameters and relative energies between different isomers.

Conformational Analysis and Isomerism (Cis/Trans)

This compound exists as two primary geometric isomers due to the restricted rotation around the carbon-carbon double bond: the cis (Z) and trans (E) forms. Computational methods are essential for determining the relative stability of these isomers.

Calculations consistently show that the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance between the phenylthio group and the carboxylic acid group. The energy difference between the two can be precisely calculated. Additionally, the molecule possesses other conformational degrees of freedom, such as the rotation around the C-S single bond (defining the dihedral angle between the phenyl ring and the acrylic plane) and the C-C single bond of the carboxylic acid group. Potential energy surface scans can be performed to identify the most stable rotational conformers and the energy barriers separating them. For related styryl compounds, the most stable conformations are those that balance electronic conjugation with steric repulsion.

Table 2: Illustrative Calculated Relative Energies of this compound Isomers (Note: Data is illustrative. The trans isomer is generally more stable.)

| Isomer / Conformer | Relative Energy (kcal/mol) | Stability Note |

| trans (E) | 0.00 | Most stable isomer (reference) |

| cis (Z) | +3.5 | Less stable due to steric strain |

Analysis of Substituent Effects on Reactivity and Electronic Properties

The electronic properties of this compound can be systematically tuned by adding substituents to the phenyl ring. Computational studies allow for a predictive analysis of these effects. By introducing various electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups (EWGs) like nitro (-NO₂) at the para position of the phenyl ring, changes in the molecule's electronic structure can be quantified.

EDGs are expected to raise the HOMO energy level, making the molecule easier to oxidize, and generally decrease the HOMO-LUMO gap. Conversely, EWGs tend to lower both the HOMO and LUMO energy levels and also decrease the energy gap, making the molecule more electrophilic. These modifications directly impact the molecule's reactivity, acidity, and spectroscopic properties. The Hammett equation can be used to correlate these computed electronic properties with the substituent's electronic character (σp constant).

Table 3: Illustrative Effect of para-Substituents on the Calculated HOMO-LUMO Gap (Note: Values are representative, showing the expected trend.)

| Substituent (X) on Phenyl Ring | Substituent Type | Calculated HOMO-LUMO Gap (eV) | Expected Effect on Reactivity |

| -NO₂ | Electron-Withdrawing | 4.4 | Increased reactivity/electrophilicity |

| -H | Neutral | 4.7 | Baseline reactivity |

| -OCH₃ | Electron-Donating | 4.6 | Increased reactivity/nucleophilicity |

Molecular Dynamics Simulations (if applicable to interactions or polymer models)

While specific molecular dynamics (MD) simulations for isolated this compound are not extensively documented, this technique is highly applicable for studying its behavior in a condensed phase or as part of a larger system. For instance, MD simulations could model the solvation of this compound in water or organic solvents, providing insights into solute-solvent interactions and hydrogen bonding dynamics.

Furthermore, if this compound were used as a monomer unit in a polymer, MD simulations would be invaluable. Studies on poly(acrylic acid) have demonstrated the power of MD in understanding polymer chain conformation, flexibility, and interactions with surrounding media under different conditions such as pH and salinity. Such simulations could predict the macroscopic properties of a polymer derived from this functionalized acrylic acid.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound.

These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such predictions can help assign experimental spectral features to specific electronic transitions, typically the HOMO→LUMO (π→π*) transition in conjugated systems. Calculations would predict different λmax values for the cis and trans isomers, which is a useful tool for their characterization.

In addition, DFT calculations can predict vibrational frequencies. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and identify the vibrational modes associated with specific functional groups, such as the C=O stretch of the carboxylic acid, the C=C stretch of the acrylate (B77674), and vibrations of the phenylthio group.

Table 4: Illustrative Predicted UV-Vis Absorption Maxima (λmax) by TD-DFT (Note: Representative data for the main π→π transition in a non-polar solvent.)*

| Isomer | Predicted λmax (nm) | Oscillator Strength (f) |

| trans (E) | 310 | 0.65 |

| cis (Z) | 302 | 0.40 |

Derivatives and Analogues of 3 Phenylthio Acrylic Acid

Esters of 3-(Phenylthio)acrylic Acid

The esterification of the carboxylic acid group in this compound leads to the formation of various esters. These derivatives are significant in organic synthesis and polymer chemistry. The synthesis of these esters can generally be achieved through standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Commonly synthesized esters include methyl, ethyl, and tert-butyl 3-(phenylthio)acrylate. For instance, the synthesis of methyl acrylate (B77674) from acrylic acid and methanol (B129727) is an acid-catalyzed process. googleapis.com This methodology can be adapted for the production of methyl 3-(phenylthio)acrylate. Similarly, tert-butyl acrylate can be polymerized via atom transfer radical polymerization, and its copolymers can be prepared with other acrylate monomers. cmu.edu These polymerization techniques can potentially be applied to tert-butyl 3-(phenylthio)acrylate to create novel polymers. cmu.edubasf.com

The properties of these esters are influenced by the nature of the alkyl or aryl group attached to the oxygen atom. For example, the bulky tert-butyl group in tert-butyl acrylate imparts hydrophobicity and chemical resistance to its polymers. basf.com It is plausible that esters of this compound would exhibit similar trends in their properties.

Table 1: Examples of Esters of this compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 3-(phenylthio)acrylate | C₁₀H₁₀O₂S | 194.25 | Simple methyl ester, potential monomer for polymerization. |

| Ethyl 3-(phenylthio)acrylate | C₁₁H₁₂O₂S | 208.28 | Ethyl ester analogue, useful in organic synthesis. |

| tert-Butyl 3-(phenylthio)acrylate | C₁₃H₁₆O₂S | 236.33 | Bulky ester group, can impart hydrophobicity to polymers. |

Amides of this compound

Amides of this compound are another important class of derivatives, formed by the reaction of the carboxylic acid with an amine. The synthesis of N-substituted acrylamides can be achieved by reacting acryloyl chloride with the corresponding amine. This method can be applied to 3-(phenylthio)acryloyl chloride to produce a variety of N-substituted amides. The addition of mercaptobenzene to cinnamic acids yields 3-phenyl-3-phenylthiopropionic acids, which can then be converted to their corresponding amides. nih.gov

The properties of these amides are largely determined by the substituent on the nitrogen atom. For example, N-aryl acrylamides can be synthesized, and their electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups on the aryl ring. These N-substituted acrylamides can serve as monomers for copolymerization with other vinylic monomers to produce polymers with tailored properties.

Table 2: General Methods for Amide Synthesis

| Method | Reactants | Key Features |

|---|---|---|

| Acyl Chloride Method | 3-(Phenylthio)acryloyl chloride + Amine | Versatile method for a wide range of amines. |

| Michael Addition | Cinnamic acid + Thiophenol, followed by amidation | Leads to 3-phenyl-3-phenylthiopropionamides. nih.gov |

Saturated Analogues: 3-(Phenylthio)propionic Acid and its Derivatives

Reduction of the carbon-carbon double bond in this compound yields its saturated analogue, 3-(phenylthio)propionic acid. This compound and its derivatives are of interest in medicinal chemistry and materials science. The synthesis of 3-(alkylthio)propionic acids can be achieved through the microwave-assisted reaction of 3-mercaptopropionic acid with alkyl halides. researchgate.net A copper-catalyzed reaction between aryl iodides and 3-mercaptopropionic acid also provides an efficient route to 3-(arylthio)propionic acids. researchgate.net

Derivatives of 3-(phenylthio)propionic acid include its esters and amides, which can be prepared using standard synthetic methodologies. For instance, the addition of thiophenol to cinnamic acids produces 3-phenyl-3-phenylthiopropionic acids, which can be further converted into amides and amines. nih.gov These derivatives have been investigated for their pharmacological properties. nih.gov

Table 3: Physical Properties of 3-(Phenylthio)propionic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₂S |

| Molecular Weight | 182.24 g/mol |

| Melting Point | 58-61 °C |

| Boiling Point | 184 °C at 10 mmHg |

Substituted Phenyl Ring Derivatives

Modifications to the phenyl ring of this compound can significantly alter its electronic and steric properties. A variety of substituents, such as halogens, alkyl, and nitro groups, can be introduced onto the phenyl ring. For example, 3-[4-[(4-methylphenyl)thio]-3-nitrophenyl]acrylic acid is a derivative with both a methyl and a nitro group on the phenyl ring. chemicalbook.com The synthesis of 3-(4-chlorophenyl)acrylic acid derivatives has also been reported. researchgate.net

The synthesis of these derivatives often involves starting with a substituted thiophenol or a substituted cinnamic acid. The Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with malonic acid, for instance, is a key step in the synthesis of 3-(4-hydroxyphenyl)acrylic acid. researchgate.net These substituted derivatives are valuable for structure-activity relationship studies and for the development of materials with specific properties.

Table 4: Examples of Substituted Phenyl Ring Derivatives

| Compound Name | Substituent(s) on Phenyl Ring | Potential Application |

|---|---|---|

| 3-(4-Chlorophenylthio)acrylic acid | 4-Chloro | Intermediate for pharmaceuticals and agrochemicals. |

| 3-(4-Methylphenylthio)acrylic acid | 4-Methyl | Building block for organic synthesis. |

| 3-[4-[(4-Methylphenyl)thio]-3-nitrophenyl]acrylic acid | 4-Methyl, 3-Nitro | Research chemical with potential biological activity. chemicalbook.com |

α-Substituted Acrylic Acid Derivatives with Phenylthio Moieties

Introduction of a substituent at the α-position (the carbon adjacent to the carboxylic acid) of the acrylic acid backbone leads to another class of important derivatives. These α-substituents can include alkyl groups, halogens, or other functional groups. The synthesis of α-substituted acrylic acids can be achieved through various methods, including the Knoevenagel condensation followed by further modifications.

For example, 2-bromo-3-(thiophen-2-yl)acrylic acid can be prepared from 3-(thiophen-2-yl)acrylic acid. rsc.org This bromo-derivative can then serve as a precursor for further synthetic transformations. The synthesis of 2-methyl-3-(phenylthio)acrylic acid would involve similar strategies, potentially starting from a corresponding α-methylated precursor. The presence of an α-substituent can influence the reactivity of the double bond and the properties of polymers derived from these monomers.

Table 5: Synthetic Approaches to α-Substituted Derivatives

| α-Substituent | Synthetic Precursor/Method |

|---|---|

| Bromo | Bromination of the corresponding acrylic acid. rsc.org |

| Methyl | Use of an α-methylated starting material in a condensation reaction. |

Phosphonium (B103445) Salts Derived from Acrylic Acid Derivatives

Phosphonium salts are ionic compounds containing a tetracoordinate phosphorus atom. The reaction of tertiary phosphines with substituted acrylic acids can lead to the formation of phosphonium salts. tandfonline.com A study has reported the synthesis of novel phosphonium salts from the reaction of tertiary phosphines with substituted acrylic acids, noting the formation of triphenylphosphine (B44618) oxide as a byproduct. tandfonline.com

These phosphonium salts can have applications as phase-transfer catalysts, and in the Wittig reaction for the synthesis of olefins. google.com The synthesis of phosphonium salts from Michael acceptors like acrylic acid derivatives has been a subject of spectroscopic studies. researchgate.net The specific synthesis and characterization of phosphonium salts derived directly from this compound would be a logical extension of this work.

Polymeric Derivatives and Oligomers

The acrylic acid moiety in this compound and its esters makes them suitable monomers for polymerization and copolymerization reactions. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create well-defined polymers with controlled molecular weights and narrow polydispersity. rsc.org RAFT polymerization is a versatile method for a wide range of monomers, including acrylates. nih.gov

Copolymers of 3-(phenylthio)acrylate with other monomers, such as methyl methacrylate (B99206) or styrene (B11656), can be synthesized to produce materials with a combination of properties. For example, copolymers of methyl acrylate and acrylic acid have been synthesized and their properties investigated for various applications. sapub.org The incorporation of the phenylthio group into the polymer backbone can introduce properties such as higher refractive index, improved thermal stability, and specific chemical reactivity. The controlled synthesis of oligomers of this compound could also be explored for applications where low molecular weight polymers are desired.

Applications of 3 Phenylthio Acrylic Acid in Materials Science and Organic Synthesis

Building Block in Complex Organic Synthesis

In the field of organic synthesis, 3-(Phenylthio)acrylic acid is recognized as a useful building block for constructing more complex molecular architectures. Its distinct functional groups offer multiple reaction sites for creating diverse chemical entities.

Synthesis of Heterocyclic Compounds

A significant application of compounds structurally related to this compound, such as β-aroylacrylic acids, is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The α,β-unsaturated carbonyl system in this compound makes it an ideal substrate for reactions that form these ring systems.

For instance, it can react with binucleophiles like hydrazine (B178648) hydrate (B1144303) to produce pyridazinone derivatives. researchgate.netmdpi.compastic.gov.pk The reaction likely proceeds through an initial Michael addition of the hydrazine to the double bond, followed by an intramolecular cyclization and dehydration to form the stable six-membered pyridazinone ring. Similarly, reactions with substituted hydrazines can yield N-substituted pyridazinones, which are of interest for their wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. researchgate.net

Another important class of heterocycles, pyrazolones, can also be synthesized. The reaction of β-ketoesters with hydrazines is a classic method for preparing pyrazolones. pharmacyjournal.netjmchemsci.com While not a direct reaction, derivatives of this compound can be envisioned as precursors in multi-step syntheses leading to pyrazolone-containing structures.

Table 1: Potential Heterocyclic Compounds from this compound

| Reactant | Resulting Heterocycle Class | Plausible Reaction Pathway |

|---|---|---|

| Hydrazine Hydrate | Pyridazinone | Michael Addition followed by Cyclization |

| Phenylhydrazine | N-Phenylpyridazinone | Michael Addition followed by Cyclization |

| Thiourea | Thiazine | Michael Addition and subsequent Cyclocondensation thepharmajournal.com |

Precursor for Advanced Synthetic Intermediates

The combination of reactive sites on this compound allows it to be a precursor for various advanced synthetic intermediates. The carboxylic acid can be converted into esters, amides, or acid chlorides, while the double bond can undergo addition reactions. The phenylthio group can also be modified, for instance, through oxidation to a sulfoxide (B87167) or sulfone, which alters the electronic properties and reactivity of the molecule. These transformations enable its use in the synthesis of biologically active molecules where the sulfur-containing moiety is a key feature. mdpi.comresearchgate.net

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. wikipedia.org this compound is a suitable candidate for MCRs that utilize a carboxylic acid component.

One of the most prominent examples is the Passerini three-component reaction. organic-chemistry.org This reaction typically involves a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org In this context, this compound would serve as the carboxylic acid, providing the acyl group to the final product. The resulting α-acyloxy amides are valuable intermediates for synthesizing peptidomimetics and other complex structures. nih.gov

Table 2: Hypothetical Passerini Reaction Involving this compound

| Component 1 | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Product Class |

|---|---|---|---|

| This compound | Benzaldehyde | tert-Butyl isocyanide | α-(3-(phenylthio)acryloyloxy) Carboxamide |

Polymer Chemistry and Advanced Materials

The functional groups of this compound also make it a candidate for applications in polymer science, particularly for creating materials with specific electronic or responsive properties.

Incorporation into Polythiophene Derivatives

Polythiophenes are a class of conducting polymers with significant applications in electronics, such as in solar cells and light-emitting diodes. physicsjournal.netwikipedia.org The properties of polythiophenes can be tuned by attaching different functional groups to the thiophene (B33073) ring, typically at the 3-position. nih.gov While direct polymerization of this compound into a polythiophene backbone is not a standard route, it could be used to create a functional monomer. For example, the acrylic acid moiety could be attached to a thiophene monomer before polymerization. Incorporating such a side chain containing the phenylthio group could influence the polymer's solubility, morphology, and electronic properties through steric and electronic effects.

Components in Responsive Polymeric Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their environment, such as pH, temperature, or light. dcu.iedcu.ie Hydrogels based on poly(acrylic acid) are well-known pH-responsive systems. mdpi.comresearchgate.netnih.gov The carboxylic acid groups in the polymer chain can be protonated or deprotonated depending on the external pH. At high pH, the carboxylic acid groups deprotonate to form carboxylate anions, leading to electrostatic repulsion between the chains and increased water absorption, causing the hydrogel to swell. At low pH, the groups are protonated and neutral, allowing the polymer chains to collapse, and the hydrogel shrinks. dcu.ie

Table 3: Potential Impact on Responsive Polymer Properties

| Monomer | Key Functional Group | Expected Influence on Polymer |

|---|---|---|

| Acrylic Acid | Carboxylic Acid | Provides pH-responsiveness and hydrophilicity. |

| This compound (as comonomer) | Carboxylic Acid, Phenylthio Group | Contributes to pH-responsiveness while increasing hydrophobicity, potentially altering the swelling ratio and transition pH. |

Functionalization of Polymer Surfaces

The modification of polymer surfaces is a critical area in materials science, aimed at tailoring properties such as wettability, adhesion, biocompatibility, and chemical reactivity without altering the bulk characteristics of the material. The grafting of functional molecules onto polymer backbones is a widely employed strategy for this purpose. While direct studies on the grafting of this compound are not extensively documented, the methodologies established for its parent compound, acrylic acid, provide a strong precedent for its potential in surface functionalization.

Techniques such as plasma-induced graft polymerization, gamma-irradiation, and photo-induced grafting have proven effective for covalently bonding acrylic acid onto a variety of polymer surfaces, including poly(ethylene terephthalate) (PET), polypropylene (B1209903) (PP), and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.govresearchgate.netresearchgate.netchempedia.info These processes typically involve the generation of active sites (e.g., free radicals) on the polymer surface, which then initiate the polymerization of the acrylic acid monomer, resulting in a dense layer of grafted poly(acrylic acid) chains. nih.govresearchgate.net

The introduction of this compound using these methods would impart a unique combination of functionalities to the polymer surface. The carboxylic acid group provides hydrophilicity and a site for subsequent covalent attachment of biomolecules or other chemical species through well-established carbodiimide (B86325) chemistry. researchgate.net Simultaneously, the phenylthio group introduces a hydrophobic and aromatic component, which could be used to modulate surface energy or participate in π-π stacking interactions. The sulfur atom also offers a potential site for selective oxidation or coordination with metal surfaces.

The general process for surface functionalization via grafting can be summarized in the table below, illustrating how this compound could be applied based on established methods for acrylic acid.

| Grafting Method | Polymer Substrate | Activation Source | Potential Surface Functionality |

| Plasma-Induced Grafting | Poly(ethylene terephthalate) (PET) | Low-temperature plasma (e.g., Oxygen) | Carboxylic acid, Phenylthio |

| Photo-induced Grafting | Polypropylene (PP) | UV irradiation with a photoinitiator (e.g., benzophenone) | Carboxylic acid, Phenylthio |

| Gamma-Irradiation Grafting | Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | Gamma rays (e.g., from a Cobalt-60 source) | Carboxylic acid, Phenylthio |

Non-Biological Applications as Chemical Reagents

This compound and its derivatives are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, particularly heterocyclic compounds. orgsyn.org Its structure contains multiple reactive sites—the carboxylic acid, the carbon-carbon double bond, and the phenylthio group—that can be selectively targeted in chemical transformations.

A significant application is in the synthesis of substituted thiophenes. For instance, a derivative, 3-morpholino-2-phenylthioacrylic acid morpholide, serves as a key precursor for creating highly functionalized thiophenes. orgsyn.org In a well-documented procedure, this amide derivative undergoes a cyclization reaction with an α-haloketone, such as 4-bromophenacyl bromide, in the presence of a base like triethylamine. This reaction constructs the thiophene ring in a single, efficient step. orgsyn.org Such synthetic routes are crucial for accessing the thiophene core, a prevalent structural motif in pharmaceuticals, electronic materials, and dyes.

The details of a representative reaction are provided in the table below.

| Starting Material | Reagent | Base | Solvent | Product |

| 3-Morpholino-2-phenylthioacrylic acid morpholide | 4-Bromophenacyl bromide | Triethylamine | Methanol (B129727) | 5-(4-Bromobenzoyl)-2-morpholino-3-phenylthiophene |

The utility of 3-aminothioacrylic acid amides, derived from this compound, is notable as they function effectively as C-C-C or C-C-C-S synthons, enabling the assembly of diverse heterocyclic and open-chain products. orgsyn.org This highlights the role of this compound as a foundational reagent for generating molecular complexity.

Potential in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems based on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to form organized assemblies. The molecular structure of this compound contains several functional groups that give it significant potential for use in crystal engineering and the design of self-assembling systems.

The carboxylic acid group is a primary driver for self-assembly, capable of forming robust and highly directional hydrogen bonds. nih.govresearchgate.net As observed in structurally similar molecules like 3-(phenylcarbamoyl)acrylic acid, the carboxylic acid can form strong intermolecular N—H···O or O—H···O hydrogen bonds, leading to the formation of predictable patterns such as dimers, chains, or sheets in the solid state. nih.govresearchgate.net It is highly probable that this compound would exhibit similar behavior, forming centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid moieties.

Furthermore, the phenyl ring is capable of engaging in π-π stacking interactions, which would work in concert with hydrogen bonding to direct the three-dimensional arrangement of molecules. The sulfur atom of the thioether linkage can also participate in weaker, non-conventional interactions, including acting as a hydrogen bond acceptor or interacting with metal surfaces, as seen in the self-assembly of thioethers on gold. researchgate.net

The combination of these non-covalent interactions suggests that this compound is a promising candidate for crystal engineering. By co-crystallizing it with other molecules (coformers) that have complementary hydrogen bonding sites, it should be possible to design and construct novel supramolecular frameworks with specific topologies and properties. This potential is well-documented for the closely related (benzylthio)acetic acid, which forms extensive hydrogen-bonded networks when co-crystallized with various nitrogen-containing compounds. mdpi.comsemanticscholar.org

The key functional groups of this compound and their potential roles in supramolecular assembly are summarized below.

| Functional Group | Potential Non-Covalent Interaction | Supramolecular Motif |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (O-H···O) | Dimers, Chains, Sheets |

| Phenyl Ring (-C₆H₅) | π-π Stacking | Stacked columns, Herringbone patterns |

| Thioether (-S-) | Weak Hydrogen Bonding, Metal Coordination | Surface self-assembly, Directional packing |

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Synthetic Pathways

The synthesis of stereochemically pure isomers of 3-(phenylthio)acrylic acid and its derivatives is a key area for future research. While the compound itself exists as cis and trans isomers, the introduction of chiral centers in derivatives opens up possibilities for creating materials and molecules with specific three-dimensional structures. Current synthetic methods often result in mixtures of isomers. Future work will likely concentrate on asymmetric synthesis strategies to selectively produce single enantiomers or diastereomers.

One promising approach is the use of chiral catalysts in conjugate addition reactions. The development of stereoselective methods for synthesizing β-amino acids from β-nitroacrylates and the synthesis of β-lactams highlight the progress in controlling stereochemistry in related systems. rsc.orgrsc.org Similar strategies could be adapted for the synthesis of chiral this compound derivatives. For instance, asymmetric Morita–Baylis–Hillman reactions, which have been used to create chiral 3-substituted benzoxaboroles containing an acrylic acid moiety, could be explored. rsc.org

Key research objectives in this area include:

Asymmetric Michael Additions: Designing chiral ligands for metal catalysts or employing organocatalysts to direct the stereoselective addition of thiophenol to prochiral acrylate (B77674) precursors.

Enzymatic Resolutions: Utilizing enzymes to selectively resolve racemic mixtures of this compound derivatives, providing access to enantiomerically pure compounds.

Chiral Pool Synthesis: Starting from readily available chiral molecules to construct derivatives with defined stereochemistry.

Progress in this area will be critical for applications where specific stereoisomers are required, such as in pharmaceuticals or advanced optical materials.

Exploration of New Catalytic Systems for Functionalization

Future research will heavily focus on discovering and implementing novel catalytic systems to functionalize the this compound scaffold. This includes modifications to the phenyl ring, the acrylic acid backbone, and the sulfur atom. Catalytic C-H functionalization is a particularly powerful tool that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, offering more efficient and atom-economical synthetic routes. acs.orgnih.gov

Potential avenues for catalytic functionalization include:

C-H Activation: Developing transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) to selectively introduce substituents onto the phenyl ring of this compound. This would bypass the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Utilizing the phenylthio group or the acrylic acid moiety in catalytic cross-coupling reactions to build more complex molecular architectures.

Oxidative Catalysis: Exploring selective oxidation of the sulfur atom to form sulfoxides or sulfones, thereby modulating the electronic and steric properties of the molecule.

Polymerization Catalysis: As demonstrated with phenyl thioacrylate, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a successful technique. researchgate.netrsc.org Future work could explore other controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), to synthesize well-defined polymers and copolymers. rsc.org

The table below summarizes potential catalytic approaches for the functionalization of this compound.

| Catalytic Approach | Target Moiety | Potential Transformation | Catalyst Type |

| C-H Functionalization | Phenyl Ring | Introduction of alkyl, aryl, or other functional groups | Transition Metals (Pd, Rh, Ir) |

| Thiol-Ene Reaction | Alkene | Addition of thiols across the double bond | Radical Initiators or Base Catalysts |

| Mannich Reaction | Acrylic Acid | Cationization of polymers derived from the acid | Base Catalysts (e.g., NaH) rsc.org |

| RAFT Polymerization | Alkene | Formation of well-defined homopolymers and copolymers | Trithiocarbonate Chain Transfer Agents rsc.org |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. The thiol-Michael addition, the primary reaction for forming the C-S bond in this molecule, is a key area of study. mdpi.com

Computational chemistry is becoming an indispensable tool for elucidating reaction pathways. researchgate.net Future research will likely employ Density Functional Theory (DFT) and other computational methods to investigate:

Transition State Analysis: Calculating the energy barriers for different reaction pathways in the thiol-Michael addition, including base-catalyzed and nucleophile-initiated mechanisms. researchgate.netsci-hub.se This can help in selecting the optimal catalyst and conditions to favor desired products.

Solvent Effects: Modeling the role of the solvent in stabilizing intermediates and transition states. Studies have shown that solvent choice can have a pronounced effect on both the rate and stereochemistry of Michael additions. nih.gov

Stereoselectivity Origins: Understanding the structural and energetic factors that govern the stereochemical outcome in asymmetric syntheses of this compound derivatives.

These computational insights, when combined with experimental kinetic studies, will provide a comprehensive picture of the reaction dynamics, enabling more rational and efficient synthesis design.

Design and Synthesis of Novel Derivatives for Specific Material Properties

This compound serves as a versatile building block for creating novel materials. Its derivatives, particularly polymers, hold significant promise due to the unique properties imparted by the sulfur atom. Research has shown that poly(thioacrylate)s can be synthesized via controlled radical polymerization, opening the door to a wide range of functional polymers. researchgate.netrsc.orgresearchgate.net

Future efforts will be directed towards designing and synthesizing derivatives with tailored properties for specific applications:

High Refractive Index Polymers: The presence of sulfur and an aromatic ring in the monomer can contribute to polymers with high refractive indices, which are valuable for optical applications like lenses and coatings.

Advanced Coatings and Adhesives: The thioether linkage can enhance adhesion and thermal stability. Polymers derived from this compound could find use in high-performance coatings and adhesives.

Biomaterials: The thioester functionality in related polymers can participate in native chemical ligation reactions, suggesting potential applications in bioconjugation and the development of functional biomaterials. researchgate.net